molecular formula C14H12O2 B3221780 2-Methyl-3-phenoxybenzaldehyde CAS No. 1208078-43-6

2-Methyl-3-phenoxybenzaldehyde

Cat. No. B3221780
CAS RN: 1208078-43-6
M. Wt: 212.24 g/mol
InChI Key: NINLPPPVJUZETK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Methyl-3-phenoxybenzaldehyde” involves several steps. One approach involves using 3-hydroxy-2-aryl acrylate as a vital precursor in the synthesis of natural products and in the development of essential drugs . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-phenoxybenzaldehyde” can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .


Chemical Reactions Analysis

“2-Methyl-3-phenoxybenzaldehyde” undergoes various chemical reactions. For instance, it undergoes hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol . It also participates in the synthesis of novel benzamide compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-phenoxybenzaldehyde” can be found in databases like ECHA . These properties include its form, refractive index, boiling point, and density .

Mechanism of Action

While the exact mechanism of action of “2-Methyl-3-phenoxybenzaldehyde” is unclear, similar compounds like Methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

“2-Methyl-3-phenoxybenzaldehyde” can be harmful if swallowed or inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling this substance .

Future Directions

A systematic literature review has been performed on the toxicological profiles of the pyrethroid common metabolites 3-phenoxybenzoic acid (PBA), 3-(4’-hydroxyphenoxy)benzoic acid (PBA(OH)) and 3-phenoxybenzaldehyde (PBAld) . This suggests that “2-Methyl-3-phenoxybenzaldehyde” and similar compounds could be the subject of future research in the field of toxicology .

properties

IUPAC Name

2-methyl-3-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-12(10-15)6-5-9-14(11)16-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLPPPVJUZETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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